molecular formula C19H16O6 B5507380 MFCD01847535

MFCD01847535

Cat. No.: B5507380
M. Wt: 340.3 g/mol
InChI Key: FKZWOGDCHZTJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01847535 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific interactions and applications in chemistry, biology, and industry.

Preparation Methods

The preparation of MFCD01847535 involves several synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, involving the formation of key intermediates.

    Reaction Conditions: These reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

MFCD01847535 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: The compound can gain electrons in the presence of reducing agents.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include acids, bases, and specific catalysts. Conditions such as temperature and solvent choice are crucial for these reactions.

    Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation might yield different products compared to reduction.

Scientific Research Applications

MFCD01847535 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which MFCD01847535 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways Involved: These interactions can trigger various biochemical pathways, leading to the desired effects. The exact pathways depend on the application and the biological system involved.

Comparison with Similar Compounds

MFCD01847535 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups.

    Uniqueness: this compound may have unique properties such as higher stability, specific reactivity, or better efficacy in certain applications.

Properties

IUPAC Name

2-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-2-23-19(22)17-14-10-13(24-11-16(20)21)8-9-15(14)25-18(17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZWOGDCHZTJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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